Sodium 3,5-dimethyl-4-nitrophenolate
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Overview
Description
Sodium 3,5-dimethyl-4-nitrophenolate is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of nitro and methyl groups attached to a phenolate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-dimethyl-4-nitrophenolate typically involves the nitration of 3,5-dimethylphenol followed by neutralization with sodium hydroxide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the para position.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The neutralization step is performed using sodium hydroxide in aqueous solution, followed by crystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolate ion can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: 3,5-dimethyl-4-nitrobenzoic acid.
Reduction: 3,5-dimethyl-4-aminophenolate.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Sodium 3,5-dimethyl-4-nitrophenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its effects on various biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable phenolate structure.
Mechanism of Action
The mechanism of action of sodium 3,5-dimethyl-4-nitrophenolate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial effects. The phenolate ion can also participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Sodium 4-nitrophenolate: Similar in structure but lacks the methyl groups, leading to different chemical reactivity and applications.
Sodium 2,4-dimethyl-6-nitrophenolate: Another nitrophenolate derivative with different substitution patterns, affecting its chemical properties and uses.
Uniqueness: Sodium 3,5-dimethyl-4-nitrophenolate is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and potential applications. The specific substitution pattern allows for selective reactions that are not possible with other nitrophenolate derivatives.
Properties
Molecular Formula |
C8H8NNaO3 |
---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
sodium;3,5-dimethyl-4-nitrophenolate |
InChI |
InChI=1S/C8H9NO3.Na/c1-5-3-7(10)4-6(2)8(5)9(11)12;/h3-4,10H,1-2H3;/q;+1/p-1 |
InChI Key |
NMGJKPPWFVZRRG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)[O-].[Na+] |
Origin of Product |
United States |
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